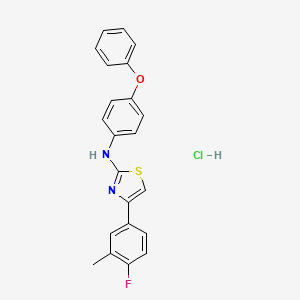

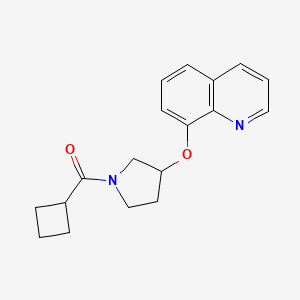

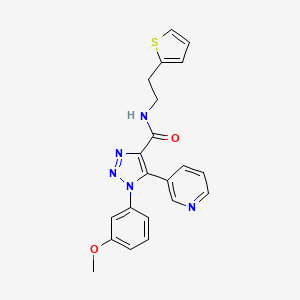

![molecular formula C20H25N3O2 B2883466 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 630116-01-7](/img/structure/B2883466.png)

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide

Vue d'ensemble

Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide, also known as MPAA, is a chemical compound that belongs to the class of piperazine-based drugs. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Anticonvulsant Activity

A study by Obniska et al. (2015) demonstrated the anticonvulsant activity of a series of compounds, including one with the structure of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide. The compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. The results showed significant protection in at least one animal model of epilepsy, indicating potential as anticonvulsant agents.

Memory Enhancement

Li Ming-zhu's research in 2008 Li Ming-zhu (2008) explored the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and studied its effects on memory in mice. The compound was found to have memory-enhancing effects, suggesting its potential in treating memory-related disorders.

Anti-Ischemic Activity

A study by Jian-gang Zhong et al. (2018) investigated cinnamide derivatives, including compounds structurally related to this compound. The research revealed that these compounds have anti-ischemic activities, offering protection against cerebral infarction.

Radiolabeling for PET Imaging

The synthesis and radiolabeling of a compound structurally similar to this compound was studied by Kuhnast et al. (2006) for potential use as a radiotracer in PET imaging. The research aimed at developing probes for imaging D3 receptors, crucial in neurological studies.

Treatment of Atrial Fibrillation

Research by Hancox & Doggrell (2010) discussed the potential of Ranolazine, a compound structurally similar to this compound, for treating atrial fibrillation. The study highlighted its antiarrhythmic activity and atrio-selectivity, suggesting its usefulness in cardiac arrhythmias.

Acetylcholinesterase Inhibition

A study on thiazole-piperazines, including derivatives structurally related to this compound, by Yurttaş et al. (2013) showed significant inhibition of acetylcholinesterase. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Anti-Cancer Activity

The anticancer activity of 1-phenyl-4-substituted phthalazine derivatives, which include structures related to this compound, was investigated by Jingchao Xin et al. (2018). Some compounds in this series exhibited significant antitumor activities, indicating potential for cancer treatment.

Tocolytic Activity

The study by Okunrobo & Owolabi (2009) synthesized a compound structurally similar to this compound and demonstrated its tocolytic activity. This indicates its potential use in preventing premature labor.

Propriétés

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-16-6-5-7-17(14-16)21-20(24)15-22-10-12-23(13-11-22)18-8-3-4-9-19(18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENSXJYDPMBEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

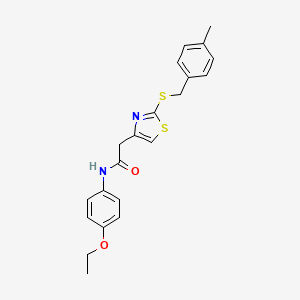

![N-(Cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2883386.png)

![2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl](/img/structure/B2883390.png)

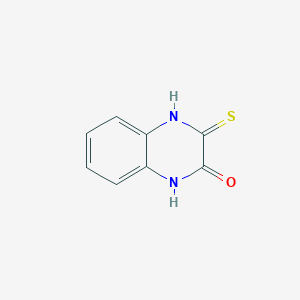

![7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883392.png)

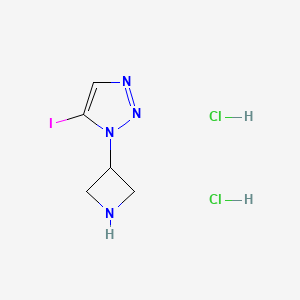

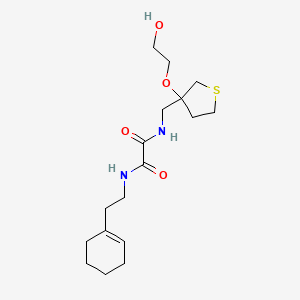

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2883406.png)